molecular formula C12H15NO2 B14242224 Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy- CAS No. 208343-89-9

Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy-

Cat. No.: B14242224
CAS No.: 208343-89-9
M. Wt: 205.25 g/mol
InChI Key: ZJLMNVBJUSVYBN-UHFFFAOYSA-N
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Description

Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core with a hydroxy group and a 1,2-dimethyl-2-propenyl substituent, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy- typically involves the reaction of benzamide with appropriate reagents to introduce the 1,2-dimethyl-2-propenyl and hydroxy groups. One common method involves the use of alkylation reactions followed by hydroxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzamide core .

Scientific Research Applications

Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxy group and the benzamide core play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy- is unique due to the presence of both the hydroxy group and the 1,2-dimethyl-2-propenyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

208343-89-9

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-hydroxy-N-(3-methylbut-3-en-2-yl)benzamide

InChI

InChI=1S/C12H15NO2/c1-9(2)10(3)13(15)12(14)11-7-5-4-6-8-11/h4-8,10,15H,1H2,2-3H3

InChI Key

ZJLMNVBJUSVYBN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)C)N(C(=O)C1=CC=CC=C1)O

Origin of Product

United States

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